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molecular formula C13H19NO3 B8688617 t-Butyl [3-(aminomethyl)phenoxy]acetate

t-Butyl [3-(aminomethyl)phenoxy]acetate

Cat. No. B8688617
M. Wt: 237.29 g/mol
InChI Key: AKKHONAFSHTNGX-UHFFFAOYSA-N
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Patent
US09150541B2

Procedure details

To a mixed liquid of 5.16 g of t-butyl[3-(azidomethyl)phenoxy]acetate and 50 ml of THF were added 6.17 g of triphenylphosphine and 1.04 ml of water, followed by stirring at room temperature for 4 days. The solvent was evaporated and diisopropyl ether was added thereto. The precipitated solid was separated by filtration and the solvent was evaporated again. The residue was purified by silica gel column chromatography (eluent:chloroform-methanol-saturated aqueous ammonia) to obtain 4.10 g of t-butyl[3-(aminomethyl)phenoxy]acetate as a pale yellow oily substance.
Name
t-butyl[3-(azidomethyl)phenoxy]acetate
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][N:16]=[N+]=[N-])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C1COCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O>[C:1]([O:5][C:6](=[O:19])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][NH2:16])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
t-butyl[3-(azidomethyl)phenoxy]acetate
Quantity
5.16 g
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=CC(=CC=C1)CN=[N+]=[N-])=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
6.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.04 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
diisopropyl ether was added
CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated again
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent:chloroform-methanol-saturated aqueous ammonia)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=CC(=CC=C1)CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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